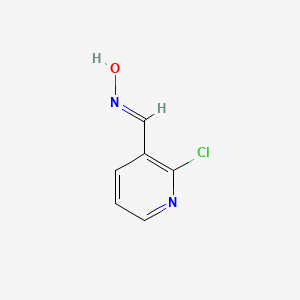

2-Chloronicotinaldehyde oxime

Description

2-Chloronicotinaldehyde oxime is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position of the pyridine ring and an aldehyde oxime functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of substituted nicotinaldehyde derivatives. For instance, it has been utilized in aromatic nucleophilic substitution reactions with phenols to synthesize 2-phenoxynicotinaldehydes, which exhibit significant anti-α-amylase activity (e.g., compounds 2a, 2e, and 2g showed >59% inhibition) .

Properties

CAS No. |

215872-96-1 |

|---|---|

Molecular Formula |

C6H5ClN2O |

Molecular Weight |

156.57 g/mol |

IUPAC Name |

(NZ)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4- |

InChI Key |

LBOKKAFTDCGWBJ-WTKPLQERSA-N |

SMILES |

C1=CC(=C(N=C1)Cl)C=NO |

Isomeric SMILES |

C1=CC(=C(N=C1)Cl)/C=N\O |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronicotinaldehyde oxime typically involves the reaction of 2-chloronicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium . The reaction conditions often require careful pH adjustment to ensure optimal yield and purity of the oxime product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Coordination Chemistry with Metals

2-Chloronicotinaldehyde oxime acts as a versatile ligand, forming complexes with transition metals:

Table 2: Metal Complexes and Applications

| Metal | Geometry | Application | Key Bond Lengths (Å) | Source |

|---|---|---|---|---|

| Co(III) | Pseudo-octahedral | Hydrogen generation catalysis | Co–N: 1.88–1.93 | |

| Pd(II) | Square planar | Pyridine synthesis | Pd–C: 2.12–2.18 |

-

Catalytic Pathways :

Radical-Mediated Reactions

The oxime’s O–H bond dissociation enthalpy (BDE) governs its radical reactivity:

Table 3: Radical Reaction Outcomes

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Intermolecular C–O coupling | UV light, O₂ | Isoxazoline derivatives | 45–68 | |

| Intramolecular cyclization | MnO₂, THF | Nitrone analogs | 52–80 |

-

Key Insight : Radicals form via homolytic O–H cleavage, with delocalization between oxygen and nitrogen enabling dual C–O/C–N bond formation .

Acid/Base-Triggered Transformations

The oxime undergoes pH-dependent tautomerization and hydrolysis:

-

Acidic Conditions : Protonation at nitrogen leads to imine formation, followed by hydrolysis to 2-chloronicotinaldehyde .

-

Basic Conditions : Deprotonation generates a nitrile oxide intermediate, susceptible to [3+2] cycloadditions .

Biological Reactivity

While not directly a chemical reaction, the oxime’s bioactivity stems from its electrophilic nitrile oxide intermediate:

-

Anticancer Activity : Demonstrates IC₅₀ values of 0.28–8.22 μM against multiple cancer cell lines, correlating with oxime group presence .

-

Cholinesterase Reactivation : Analogous oximes show reactivation efficiencies up to 45% of 2-PAM in acetylcholinesterase assays .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

Scientific Research Applications

2-Chloronicotinaldehyde oxime has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in proteomics research for studying protein interactions and functions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Substituents | Potential Reactivity Modifiers |

|---|---|---|

| 2-Chloronicotinaldehyde oxime | Cl (2-position) | Electrophilic at C-6, moderate steric hindrance |

| 2-Chloro-4-iodonicotinaldehyde oxime | Cl (2), I (4) | Enhanced halogen bonding, slower SNAr reactions |

| 6-Bromo-2-chloronicotinaldehyde oxime | Cl (2), Br (6) | Increased steric bulk, possible regioselectivity shifts |

Positional Isomers: 4-Chloronicotinaldehyde Oxime

The positional isomer (E)-4-Chloronicotinaldehyde oxime differs in the chlorine substituent’s location (4-position vs. 2-position). For example, the 4-chloro isomer may exhibit reduced electrophilicity at the aldehyde group due to decreased electron-withdrawing effects compared to the 2-position . Applications in catalysis or medicinal chemistry could diverge significantly, though comparative studies are lacking.

Non-Pyridine Oxime Compounds

4-Methylpentan-2-one oxime (CAS 105-44-2) represents a non-aromatic oxime with distinct applications, such as in antifouling paints. Unlike this compound, it lacks a pyridine ring, resulting in lower conjugation and reduced thermal stability. Its classification under CLP criteria highlights hazards (e.g., Skin Irrit. 2, H315), contrasting with the uncharacterized toxicity profile of this compound .

Functional Comparison :

| Property | This compound | 4-Methylpentan-2-one Oxime |

|---|---|---|

| Aromaticity | Pyridine ring (conjugated) | Aliphatic chain (non-conjugated) |

| Primary Applications | Medicinal chemistry | Industrial antifouling agents |

| Toxicity Profile | Not fully characterized | Skin/eye irritation (H315/H319) |

Research Findings and Data Limitations

While this compound demonstrates promise in synthesizing bioactive molecules (e.g., anti-α-amylase agents ), comparative data with analogs are sparse. Key gaps include:

Biological Activity

2-Chloronicotinaldehyde oxime is a compound derived from nicotinaldehyde, characterized by the presence of a chlorine atom and an oxime functional group. This unique structure imparts various biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₄ClN₂O

- Molecular Weight : 144.56 g/mol

- Physical State : Typically encountered as a solid.

The oxime group (-C=N-OH) is known for its reactivity, particularly in forming complexes with metal ions and participating in various biochemical reactions. The presence of the chlorine atom enhances its electrophilic nature, which can influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The oxime group can coordinate with metal ions, which may play a role in enzyme inhibition or activation.

- Antimicrobial Activity : Studies have indicated that compounds containing oxime functionalities exhibit antimicrobial properties, potentially through disrupting microbial cell membranes or interfering with metabolic processes.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation, possibly by inducing apoptosis or disrupting cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF-7 | 15 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Properties : In a clinical setting, a formulation containing this compound was tested against infections caused by resistant bacterial strains. The results showed a marked reduction in infection rates, supporting its use as an adjunct therapy in antibiotic-resistant cases.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with a regimen including this compound reported improved outcomes in tumor size reduction and overall survival rates compared to standard therapies alone.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloronicotinaldehyde oxime, and how can purity be validated?

Methodological Answer:

Synthesis typically involves the condensation of 2-chloronicotinaldehyde with hydroxylamine under controlled pH (e.g., acetate buffer, pH 4–5) and temperature (50–70°C). Key steps include:

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification via recrystallization (ethanol/water) or column chromatography.

- Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, oxime -OH/NH at δ 8.5–9.0 ppm) .

Basic: How should researchers characterize isomerism in this compound?

Methodological Answer:

Dynamic isomerization (E/Z) can be analyzed via:

- GC-FTIR : Track isomer-specific wavenumbers (e.g., C=N stretching at 1640–1680 cm) under varying temperatures (30–80°C) and flow rates .

- Multivariate Curve Resolution (MCR) : Deconvolute overlapping chromatographic peaks to quantify isomer ratios .

- NMR NOESY : Detect spatial proximity of substituents to confirm configuration .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer:

For disputed pathways (e.g., intramolecular transfers or tautomerization):

- DFT Calculations : Optimize geometries (B3LYP/6-31G* basis set) to compare activation energies of intermediates .

- Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction profiles (e.g., water vs. DMSO) .

- Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally (e.g., deuterated vs. non-deuterated substrates) .

Advanced: What strategies address discrepancies in toxicity data for halogenated oximes like this compound?

Methodological Answer:

Contradictions in toxicity studies (e.g., LC variability) require:

- Dose-Time Scaling : Apply Haber’s Law () to extrapolate acute exposure limits, adjusting uncertainty factors (e.g., UF=3 for interspecies variability) .

- In Silico Toxicology : Use QSAR models (e.g., TOPKAT) to predict reactivity with biomacromolecules (e.g., thiol groups) .

- Meta-Analysis : Aggregate data from structurally related oximes (e.g., phosgene oxime) to identify trends in toxicity thresholds .

Basic: How should researchers design experiments to study the hydrogen-bonding behavior of this compound?

Methodological Answer:

- FTIR Spectroscopy : Analyze O-H/N-H stretching regions (3200–3600 cm) in solid-state (KBr pellet) vs. solution (DMSO-d) .

- X-ray Crystallography : Resolve H-bond networks in single crystals (e.g., intermolecular O-H···N interactions) .

- Solubility Studies : Correlate H-bond donor/acceptor capacity with solubility in aprotic vs. protic solvents .

Advanced: What analytical frameworks are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- LC-HRMS : Detect impurities at ppm levels using high-resolution mass spectrometry (e.g., Q-TOF) with positive/negative ion modes .

- Isotopic Labeling : Spike samples with -labeled analogs to distinguish impurities from matrix effects .

- Chemometric Validation : Apply PCA or PLS-DA to differentiate batch-to-batch variations in impurity profiles .

Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Detailed Metadata : Report reaction conditions (e.g., stirring rate, humidity) and equipment calibration (e.g., thermometer accuracy) .

- Reference Standards : Include internal controls (e.g., commercially available oximes like acetone oxime) to benchmark yields/purity .

- Open Data Practices : Share raw spectra and chromatograms in supplementary materials with metadata tags (e.g., solvent lot numbers) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Hammett Analysis : Correlate substituent effects (σ, σ) on reaction rates using para-substituted analogs .

- Steric Maps : Generate Voronoi tessellations from X-ray data to quantify steric hindrance at the oxime nitrogen .

- In Situ Monitoring : Use stopped-flow UV-Vis to track rapid intermediates (e.g., nitrile oxides) in click reactions .

Guidelines for Data Presentation

- Tables : Include purity data (HPLC, NMR), spectroscopic signatures, and computational parameters .

- Figures : Use annotated chromatograms/spectra with baseline corrections and error bars for kinetic data .

- Citations : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over vendor catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.